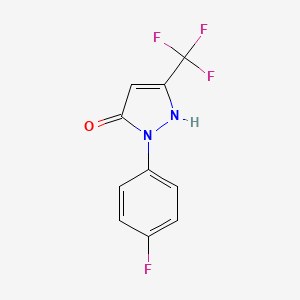![molecular formula C22H23ClN4O B11188272 5-benzyl-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11188272.png)
5-benzyl-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its complex structure, which includes a benzyl group, a chlorophenyl-substituted piperazine ring, and a methylpyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Pyrimidinone Core: The initial step involves the synthesis of the pyrimidinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrimidinone intermediate.
Attachment of the Piperazine Ring: The piperazine ring, substituted with a chlorophenyl group, is then attached to the pyrimidinone core through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the benzyl-substituted pyrimidinone with the chlorophenyl-substituted piperazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrimidinone core or the chlorophenyl group, potentially yielding dihydropyrimidinone or dechlorinated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the pyrimidinone core can produce dihydropyrimidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-benzyl-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug discovery. It is investigated for its activity against various biological targets, including enzymes and receptors. Studies have explored its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine
In medicine, derivatives of this compound are being studied for their therapeutic potential. The presence of the piperazine ring, a common motif in many pharmaceuticals, suggests possible applications in treating neurological disorders, infections, and inflammatory diseases.
Industry
Industrially, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science, catalysis, and material science.
Mechanism of Action
The mechanism of action of 5-benzyl-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyrimidinone core may inhibit enzyme activity. These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-2-[4-(4-bromophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
- 5-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
- 5-benzyl-2-[4-(4-methylphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 5-benzyl-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is unique due to the presence of the chlorophenyl group, which can significantly influence its biological activity and chemical reactivity. The specific arrangement of functional groups in this compound allows for distinct interactions with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C22H23ClN4O |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
5-benzyl-2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H23ClN4O/c1-16-20(15-17-5-3-2-4-6-17)21(28)25-22(24-16)27-13-11-26(12-14-27)19-9-7-18(23)8-10-19/h2-10H,11-15H2,1H3,(H,24,25,28) |
InChI Key |
HHQJTTDITAMUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylic acid](/img/structure/B11188203.png)
![2-[(3-methylbenzyl)sulfanyl]-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11188208.png)
![N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide](/img/structure/B11188209.png)
![(Butan-2-YL)[3-(tert-butoxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]amine](/img/structure/B11188214.png)
![2,2,4,7-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11188222.png)
![2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B11188224.png)
![N-[4-(acetylamino)phenyl]-2-[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11188228.png)
![1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-phenylpiperazine](/img/structure/B11188232.png)
![4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11188237.png)

![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B11188245.png)
![2-[(2-Chlorophenyl)amino]-2'-(4-ethylpiperazin-1-YL)-4'-methyl-1,6-dihydro-[4,5'-bipyrimidin]-6-one](/img/structure/B11188257.png)
![9-(4-fluorophenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11188261.png)
![4-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(thiophen-2-ylmethyl)benzenesulfonamide](/img/structure/B11188267.png)
